molecular formula C9H18F6N2O5S2 B1450533 Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide CAS No. 557788-37-1

Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide

Cat. No.: B1450533
CAS No.: 557788-37-1
M. Wt: 412.4 g/mol
InChI Key: NGLLWWMHAWYWLY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves ionic bonding due to the presence of the bis(trifluoromethanesulfonyl)imide group, which can form strong ionic interactions with positively charged sites on proteins and enzymes . This compound is also known to affect the activity of certain enzymes by either inhibiting or activating them, depending on the specific biochemical context .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity . It can also inhibit or activate enzymes by interacting with their active sites, thereby modulating their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known to be stable under inert gas conditions but can degrade when exposed to moisture or other reactive conditions . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function, while at high doses, it can be toxic and cause adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes . This compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide typically involves the reaction of N-ethyl-N,N-dimethyl-2-methoxyethylamine with bis(trifluoromethanesulfonyl)imide . The reaction is carried out under controlled conditions to ensure high purity and yield. The compound is usually obtained as a clear to cloudy liquid, ranging in color from colorless to light yellow .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of high-purity product .

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various substituted ammonium salts and other organic compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide include other ionic liquids and ammonium salts, such as:

Uniqueness

This compound is unique due to its specific combination of the ammonium cation and the bis(trifluoromethanesulfonyl)imide anion. This combination imparts distinct properties, such as low viscosity, high thermal stability, and excellent solubility in various solvents .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;ethyl-(2-methoxyethyl)-dimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18NO.C2F6NO4S2/c1-5-8(2,3)6-7-9-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLLWWMHAWYWLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)CCOC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18F6N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557788-37-1
Record name Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of [N112,1O2][TFSI] contribute to the stability of superoxide ion?

A1: The research by [insert author's last name here] et al. [] found that ammonium-based ionic liquids, like [N112,1O2][TFSI], exhibited better stability with superoxide ion compared to piperidinium-based ionic liquids. While the exact mechanism wasn't fully elucidated in the paper, it suggests that the ammonium-based cation structure might play a role in reducing the reactivity of superoxide ion, thus enhancing its stability. Further research is needed to confirm the specific interactions between the ionic liquid and superoxide.

Q2: How was the stability of superoxide ion in the presence of [N112,1O2][TFSI] assessed?

A2: The research utilized UV-Vis spectrophotometry to monitor the concentration of superoxide ion over a 24-hour period. [] Potassium superoxide was dissolved in dimethyl sulfoxide to generate the superoxide ion. After introducing [N112,1O2][TFSI] to the solution, the decrease in superoxide ion concentration was tracked. This continuous monitoring provided insights into the long-term stability and kinetics of superoxide ion in the presence of the ionic liquid.

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